molecular formula C10H13FO2 B12440574 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL

3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL

Cat. No.: B12440574
M. Wt: 184.21 g/mol
InChI Key: LCWYEDAQNZCPCT-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL is a tertiary alcohol derivative featuring a phenyl ring substituted with fluorine and methoxy groups at the 2- and 3-positions, respectively. The compound’s structure combines lipophilic (fluoro) and polar (methoxy) substituents, which may influence its physicochemical properties, such as solubility, boiling point, and reactivity.

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H13FO2/c1-13-9-6-2-4-8(10(9)11)5-3-7-12/h2,4,6,12H,3,5,7H2,1H3

InChI Key

LCWYEDAQNZCPCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol undergoes oxidation to form carboxylic acids or ketones, depending on reaction conditions.

ReagentConditionsProductNotes
KMnO₄ / H₂SO₄Acidic, reflux3-(2-Fluoro-3-methoxy-phenyl)propanoic acidComplete oxidation of -CH₂OH to -COOH.
CrO₃ / H₂ORoom temperature3-(2-Fluoro-3-methoxy-phenyl)propanalPartial oxidation to aldehyde.
TEMPO/NaOClBiphasic systemCorresponding ketoneSelective oxidation under mild conditions.

Mechanism : Acidic KMnO₄ cleaves the C-OH bond, forming a carbonyl intermediate that further oxidizes to the carboxylic acid.

Esterification and Substitution

The hydroxyl group participates in nucleophilic acyl substitution and esterification.

Reaction TypeReagentProductApplication
EsterificationAcetyl chloride (CH₃COCl)3-(2-Fluoro-3-methoxy-phenyl)propyl acetateImproves lipophilicity for drug delivery.
TosylationTosyl chloride (TsCl)Tosylate intermediateFacilitates SN2 reactions with nucleophiles.
HalogenationHBr (48%)1-Bromo-3-(2-fluoro-3-methoxy-phenyl)propaneKey step in synthesizing alkyl halides.

Key Insight : Tosylation increases leaving-group ability, enabling subsequent substitutions (e.g., azide or iodide introduction).

Cyclization Reactions

Under anhydrous conditions, the compound undergoes cyclization to form heterocycles.

ReagentConditionsProductYield
Acetic anhydrideCH₂Cl₂, room temperatureTrifluoromethyl-substituted imidazo[2,1-b]oxazole66% .

Mechanism : Acetic anhydride activates the hydroxyl group for intramolecular nucleophilic attack on the aromatic ring, forming a fused bicyclic structure . This reaction preserves stereochemistry and is scalable for enantiopure synthesis .

Reduction and Elimination

While less common, the alcohol can undergo elimination or reductive deoxygenation.

Reaction TypeReagentProductNotes
DehydrationH₂SO₄ / Δ3-(2-Fluoro-3-methoxy-phenyl)propeneForms alkene via acid-catalyzed elimination.
Barton-McCombieTMSCl, HSnBu₃Deoxygenated propane derivativeRadical-mediated removal of -OH group.

Aromatic Electrophilic Substitution

The methoxy group directs electrophiles to the para position, while fluorine deactivates the ring.

ReagentConditionsProductRegioselectivity
HNO₃ / H₂SO₄0–5°CNitro-substituted derivativePara to methoxy.
Br₂ / FeBr₃CH₂Cl₂, refluxBrominated analogOrtho/para mix.

Scientific Research Applications

3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL, highlighting substituent effects, synthesis yields, and applications:

Compound Name Substituents/Backbone Yield Physical State Key Properties/Applications Reference
This compound 2-Fluoro, 3-methoxy-phenyl N/A N/A Target compound (hypothetical) N/A
3-(3-(Difluoromethyl)phenyl)propan-1-ol 3-Difluoromethyl-phenyl 72% Colorless oil High-yield intermediate; purified via hexane/EtOAc chromatography
3-(2,5-Diaminophenyl)propan-1-ol 2,5-Diamino-phenyl N/A N/A Cosmetic hair dye ingredient; unregulated under EU Cosmetic Regulation
3-(2-Chloro-6-fluoro-phenyl)-propan-1-ol 2-Chloro, 6-fluoro-phenyl N/A N/A Structural halogen analog; CAS 862574-70-7
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol 6-Bromo-benzo[d][1,3]dioxol-5-yl 92% White solid High-purity synthesis; methylenedioxy group enhances aromatic stability
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol Pyridine with nitro, chloro, methylamino 71% N/A Cytotoxicity screening candidate; electron-withdrawing nitro group impacts reactivity

Biological Activity

3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a propanol backbone substituted with a fluorinated and methoxylated phenyl group. The synthesis often involves multi-step reactions that incorporate fluorination and methoxylation processes, which are critical for enhancing the compound's bioactivity.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, phenolic compounds generally demonstrate broad-spectrum antimicrobial effects due to their ability to interact with microbial cell membranes and inhibit essential enzymes .

2. Antioxidant Activity
The presence of the methoxy group in the structure contributes to antioxidant properties. Studies have shown that phenolic compounds can scavenge free radicals, thereby preventing oxidative stress in biological systems . The antioxidant activity is often measured using assays such as DPPH and ABTS, where lower IC50 values indicate higher potency.

3. Cytotoxicity
Cytotoxic studies have demonstrated that derivatives of phenolic compounds can exhibit selective toxicity against cancer cells while sparing normal cells. For example, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, indicating potential as therapeutic agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The fluorine and methoxy groups enhance binding affinity to specific enzymes involved in metabolic pathways, potentially leading to inhibition of cancer cell proliferation.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, facilitating interactions that disrupt cellular functions.

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of various phenolic compounds against Candida albicans and Staphylococcus aureus. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) as low as 6.3 µg/mL against S. aureus, suggesting strong antibacterial properties .

Cytotoxicity Assessment

In another study involving marine crustaceans (Artemia salina), several derivatives showed significant cytotoxicity with LC50 values indicating effective concentrations for inducing mortality in larvae, which correlates with potential anticancer activity in mammalian cells .

Data Tables

Biological Activity Assessed Compound MIC/IC50 Values Reference
AntimicrobialThis compound6.3 µg/mL (S. aureus)
AntioxidantSimilar Phenolic CompoundsIC50 < 10 µg/mL (DPPH Assay)
CytotoxicityDerivatives in Artemia salinaLC50 < 100 µg/mL

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL?

  • Methodological Answer : The compound can be synthesized via reduction of a ketone precursor, such as 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-one. Sodium borohydride (NaBH₄) in ethanol at 0–25°C is a typical method for reducing ketones to secondary alcohols . Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure in tetrahydrofuran (THF) may yield higher stereochemical control . For aryl-substituted propanols, Grignard addition to aldehydes followed by oxidation-reduction steps is another viable route.

  • Key Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals based on substituent effects. The methoxy group (-OCH₃) typically appears as a singlet near δ 3.8 ppm in ¹H NMR. The fluorine atom may cause splitting in adjacent protons .

  • 19F NMR : To confirm the presence and position of the fluorine substituent.

  • IR Spectroscopy : Detect hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and aryl C-F bonds (~1100–1250 cm⁻¹).

  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS.

    • Example Data Table :
TechniqueExpected Signals/PeaksReference
¹H NMR (CDCl₃)δ 1.8–2.2 (m, 2H, CH₂), δ 3.6–3.9 (m, 3H, OCH₃)
¹³C NMRδ 55 (OCH₃), δ 70–80 (C-OH)

Advanced Research Questions

Q. How do the electron-withdrawing (fluoro) and electron-donating (methoxy) groups influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • The fluoro group (meta to the propanol chain) increases electrophilicity at the aryl ring, facilitating electrophilic aromatic substitution (EAS). However, its strong electron-withdrawing nature may deactivate the ring toward further EAS .
  • The methoxy group (ortho to fluorine) donates electron density via resonance, potentially stabilizing intermediates in oxidation or esterification reactions.
  • Experimental Design : Compare reaction rates of derivatives lacking fluorine/methoxy groups using kinetic studies (e.g., SN2 reactions with alkyl halides).

Q. What strategies resolve contradictory data in reaction optimization studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent, catalyst loading).

  • Cross-Validation with Analytical Methods : Confirm product purity via HPLC and NMR. For example, unexpected byproducts in catalytic hydrogenation (e.g., over-reduction) require GC-MS analysis .

  • Mechanistic Probes : Isotopic labeling (e.g., D₂O in hydroxyl group tracking) or in-situ IR to monitor intermediate formation.

    • Example Workflow :

Optimize NaBH₄ reduction by varying solvent polarity (ethanol vs. THF).

Analyze yields and purity via HPLC .

Safety and Handling

Q. What are the key safety protocols for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store in a dry, cool (2–8°C) environment away from oxidizers. Use amber glass bottles to prevent photodegradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Applications in Drug Development

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

  • Methodological Answer :
  • Functional Group Manipulation : The hydroxyl group can be esterified or converted to a leaving group (e.g., tosylate) for nucleophilic substitution.
  • Case Study : Analogous propanol derivatives (e.g., 3-(3-trifluoromethylphenyl)-propan-1-ol) are intermediates in Cinacalcet (a calcium receptor agonist) synthesis .
  • Biological Screening : Assess bioactivity via in vitro assays (e.g., enzyme inhibition) or molecular docking studies targeting fluorinated aromatic motifs .

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